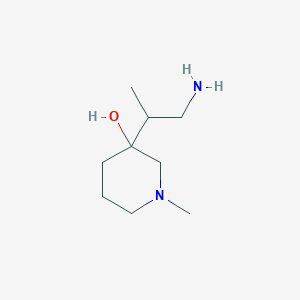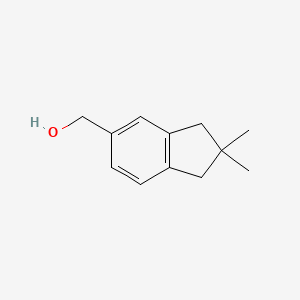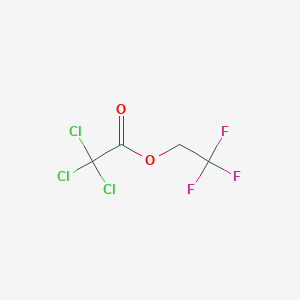
3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL is a chemical compound that belongs to the class of piperidines This compound is characterized by the presence of an aminopropyl group attached to a piperidine ring, which is further substituted with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL typically involves the reaction of 1-methylpiperidin-3-OL with 1-aminopropan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted piperidines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylpiperidin-3-OL: Lacks the aminopropyl group, making it less versatile in certain reactions.
3-(1-Aminopropan-2-YL)-piperidine: Lacks the methyl group, which can affect its reactivity and biological activity.
1-Methyl-3-hydroxypiperidine: Similar structure but different functional groups, leading to different chemical properties.
Uniqueness
3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL is unique due to the presence of both the aminopropyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H20N2O |
|---|---|
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
3-(1-aminopropan-2-yl)-1-methylpiperidin-3-ol |
InChI |
InChI=1S/C9H20N2O/c1-8(6-10)9(12)4-3-5-11(2)7-9/h8,12H,3-7,10H2,1-2H3 |
Clave InChI |
JGGMOTDWKCWWNG-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C1(CCCN(C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13160526.png)


![1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]piperidine-2-carboxylic acid](/img/structure/B13160546.png)


![5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine](/img/structure/B13160570.png)




![(1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B13160595.png)

